4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the condensation of 6-methoxy-1H-benzimidazole-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or oxadiazole rings .
Scientific Research Applications
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1H-benzimidazol-2-yl)methanol
- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
- 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
Uniqueness
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-16-5-2-3-6-7(4-5)13-10(12-6)8-9(11)15-17-14-8/h2-4H,1H3,(H2,11,15)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVSCJDSUIBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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